molecular formula C22H18N4O3 B2499604 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide CAS No. 1326834-09-6

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide

Cat. No.: B2499604
CAS No.: 1326834-09-6
M. Wt: 386.411
InChI Key: KARCRNRFFSPBMZ-UHFFFAOYSA-N
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Description

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide is a useful research compound. Its molecular formula is C22H18N4O3 and its molecular weight is 386.411. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, including the compound , have been synthesized using acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide. These compounds were characterized using NMR and mass analyses, indicating a focused approach in synthetic organic chemistry (Srivani, Thirupathaiah, Laxminarayana, & Chary, 2018).

Antimicrobial Activity

  • Derivatives of 2-methylbenzimidazole containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle, similar in structure to the subject compound, have been synthesized and tested for antimicrobial activity against bacteria, mold, and yeast. These findings suggest potential antimicrobial applications for similar oxadiazole compounds (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).

Pharmacological Evaluation

  • Certain 1,3,4-oxadiazole derivatives have been designed and evaluated as Collapsin response mediator protein 1 (CRMP 1) inhibitors, indicating potential applications in cancer therapy, particularly for lung cancer (Panchal, Rajput, & Patel, 2020).

Antimicrobial and Hemolytic Activity

  • A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, similar in structural framework to the compound , have been synthesized and screened for antimicrobial and hemolytic activity. These compounds showed variable antimicrobial activity against selected microbial species, suggesting potential biological applications (Gul et al., 2017).

Antibacterial Study

  • N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and evaluated for antibacterial activity. This research provides insight into the potential antibacterial applications of similar oxadiazole compounds (Khalid et al., 2016).

Anticancer Agents

  • Research has been conducted on 3-aryl-5-aryl-1,2,4-oxadiazoles, identifying them as potential apoptosis inducers and anticancer agents. This highlights the potential application of oxadiazole derivatives in cancer therapy (Zhang et al., 2005).

Synthesis and Anticancer Activity

  • A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity. This research provides a foundation for exploring the anticancer potential of similar oxadiazole derivatives (Ravinaik et al., 2021).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the system. Unfortunately, without specific research on this compound, it’s difficult to predict its exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Without specific data, it’s difficult to predict its toxicity or potential hazards .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity and potential uses in fields like medicine or materials science .

Properties

IUPAC Name

2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-15-6-5-7-16(12-15)21-24-22(29-25-21)17-10-11-20(28)26(13-17)14-19(27)23-18-8-3-2-4-9-18/h2-13H,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARCRNRFFSPBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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